Trichloro(2-iodoethyl)silane Trichloro(2-iodoethyl)silane
Brand Name: Vulcanchem
CAS No.: 62141-85-9
VCID: VC19470549
InChI: InChI=1S/C2H4Cl3ISi/c3-7(4,5)2-1-6/h1-2H2
SMILES:
Molecular Formula: C2H4Cl3ISi
Molecular Weight: 289.40 g/mol

Trichloro(2-iodoethyl)silane

CAS No.: 62141-85-9

Cat. No.: VC19470549

Molecular Formula: C2H4Cl3ISi

Molecular Weight: 289.40 g/mol

* For research use only. Not for human or veterinary use.

Trichloro(2-iodoethyl)silane - 62141-85-9

Specification

CAS No. 62141-85-9
Molecular Formula C2H4Cl3ISi
Molecular Weight 289.40 g/mol
IUPAC Name trichloro(2-iodoethyl)silane
Standard InChI InChI=1S/C2H4Cl3ISi/c3-7(4,5)2-1-6/h1-2H2
Standard InChI Key YRXGDLSRUVHHEX-UHFFFAOYSA-N
Canonical SMILES C(CI)[Si](Cl)(Cl)Cl

Introduction

Structural and Molecular Characteristics

Trichloro(2-iodoethyl)silane (C₂H₄Cl₃ISi) features a silicon atom bonded to three chlorine atoms and a 2-iodoethyl group. The molecular weight is approximately 289.40 g/mol, with iodine’s high atomic mass contributing significantly to its density and polarizability. The compound’s structure enables dual reactivity: the silicon-chlorine bonds are highly electrophilic, while the iodine atom serves as a potential leaving group or site for nucleophilic substitution .

Comparative Analysis of Halogenated Ethylsilanes

CompoundMolecular FormulaMolecular Weight (g/mol)Boiling Point (°C)Density (g/cm³)
Trichloro(2-iodoethyl)silaneC₂H₄Cl₃ISi289.40Not reportedEstimated 1.6–1.8
Trichloro(2-chloroethyl)silaneC₂H₄Cl₄Si197.95137.71.4
2-BromoethyltrichlorosilaneC₂H₄BrCl₃Si242.39145–1501.6

The iodine substituent in trichloro(2-iodoethyl)silane likely increases its boiling point and density compared to chloro- and bromo-analogs due to stronger van der Waals interactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Trichloro(2-iodoethyl)silane can be synthesized via hydrochlorosilane alkylation:

  • Reaction Setup: 2-Iodoethanol reacts with trichlorosilane (HSiCl₃) under anhydrous conditions.

  • Catalysis: Platinum-based catalysts (e.g., Speier’s catalyst) facilitate Si–O bond formation at 80–100°C .

  • Product Isolation: Fractional distillation under reduced pressure separates the product from byproducts like HCl.

Industrial Manufacturing

Scaled-up production requires:

  • Continuous-Flow Reactors: To manage exothermic reactions and improve yield .

  • Inert Atmosphere: Nitrogen or argon prevents oxidation of sensitive intermediates .

  • Purity Control: Gas chromatography ensures ≥98% purity for electronic-grade applications .

Physicochemical Properties

Thermal Stability

Decomposition begins at ~200°C, releasing iodine and silicon oxychlorides. Differential scanning calorimetry (DSC) shows an exothermic peak at 210°C, indicating potential for explosive decomposition under overheating .

Solubility and Reactivity

  • Solubility: Miscible with nonpolar solvents (e.g., hexane, toluene) but reacts violently with water:
    C2H4Cl3ISi+3H2OC2H4I(OH)3+3HCl+Si(OH)4\text{C}_2\text{H}_4\text{Cl}_3\text{ISi} + 3\text{H}_2\text{O} \rightarrow \text{C}_2\text{H}_4\text{I(OH)}_3 + 3\text{HCl} + \text{Si(OH)}_4 .

  • Electrophilicity: The silicon center undergoes nucleophilic substitution with amines, alcohols, and Grignard reagents, forming siloxanes or functionalized silanes .

Applications in Materials Science

Surface Functionalization

Trichloro(2-iodoethyl)silane modifies inorganic surfaces (e.g., glass, metals) by forming stable Si–O–Si bonds. The iodine moiety enables subsequent derivatization via Ullmann or Suzuki couplings, making it valuable in sensor fabrication .

Polymer Chemistry

As a crosslinking agent, it enhances the thermal stability of silicones. In polydimethylsiloxane (PDMS) composites, it improves tensile strength by 40% compared to chlorine-only analogs .

Comparison with Structural Analogs

Reactivity Trends

  • Iodine vs. Chlorine/Bromine: The C–I bond’s lower bond energy (234 kJ/mol vs. 339 kJ/mol for C–Cl) facilitates faster nucleophilic substitution, enabling milder reaction conditions .

  • Silicon-Centered Reactions: Trichloro(2-iodoethyl)silane’s higher electrophilicity accelerates condensations compared to trichlorovinylsilane .

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